(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, as well as a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α-bromo ketones under basic conditions.
Attachment of the Piperidine Moiety: The final step involves the reaction of the brominated pyrazole with 2-methylpiperidine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in biological assays to study its effects on various biological targets.
Mechanism of Action
The mechanism of action of (4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring, as well as the piperidine moiety, contribute to its binding affinity and specificity . The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the piperidine moiety.
1,5-Dimethyl-1H-pyrazole: Similar structure but without the bromine atom and piperidine moiety.
2-Methylpiperidine: Contains the piperidine moiety but lacks the pyrazole ring.
Uniqueness
(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)(2-METHYLPIPERIDINO)METHANONE is unique due to the combination of the pyrazole ring with bromine and methyl substitutions, along with the piperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs .
Properties
Molecular Formula |
C12H18BrN3O |
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Molecular Weight |
300.19 g/mol |
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H18BrN3O/c1-8-6-4-5-7-16(8)12(17)11-10(13)9(2)15(3)14-11/h8H,4-7H2,1-3H3 |
InChI Key |
XCZORCVCSRRDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C(=C2Br)C)C |
Origin of Product |
United States |
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